molecular formula C11H14N2O2 B1453923 2-Cyclohexylpyrimidine-4-carboxylic acid CAS No. 1339414-79-7

2-Cyclohexylpyrimidine-4-carboxylic acid

Cat. No.: B1453923
CAS No.: 1339414-79-7
M. Wt: 206.24 g/mol
InChI Key: QVJZDRRLMSXTHZ-UHFFFAOYSA-N
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Description

2-Cyclohexylpyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The cyclohexyl group attached to the pyrimidine ring adds to the compound’s structural diversity and potential biological activity.

Scientific Research Applications

2-Cyclohexylpyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Biochemical Analysis

Cellular Effects

The effects of 2-Cyclohexylpyrimidine-4-carboxylic acid on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to alterations in gene expression patterns and metabolic flux . These changes can impact various cellular processes, including cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For instance, at high doses, this compound has been observed to cause toxic effects, including cellular damage and organ dysfunction . Threshold effects are also noted, where a certain dosage level is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may participate in the tricarboxylic acid cycle, affecting the production and utilization of key metabolites . These interactions can have downstream effects on energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and concentration of this compound within cells can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells can determine its impact on cellular processes and overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylamine with ethyl cyanoacetate, followed by cyclization with formamide. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexylpyrimidine-5-carboxylic acid
  • 2-Cyclohexylpyrimidine-6-carboxylic acid
  • 2-Phenylpyrimidine-4-carboxylic acid

Uniqueness

2-Cyclohexylpyrimidine-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-cyclohexylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-6-7-12-10(13-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJZDRRLMSXTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.